molecular formula C20H23N3O7 B1684222 Amonafide L-malate CAS No. 618863-54-0

Amonafide L-malate

货号: B1684222
CAS 编号: 618863-54-0
分子量: 417.4 g/mol
InChI 键: JNZBHHQBPHSOMU-WNQIDUERSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿莫法定L-苹果酸盐是一种新型的DNA嵌入剂和拓扑异构酶II抑制剂。它是一种萘酸的酰亚胺衍生物,在治疗各种癌症,特别是急性髓性白血病(AML)方面显示出巨大潜力。 与传统的蒽环类抗生素不同,阿莫法定L-苹果酸盐不是多药耐药(MDR)机制的底物,使其成为克服癌症治疗中耐药性的一个有希望的候选药物 .

准备方法

合成路线和反应条件: 阿莫法定L-苹果酸盐的合成涉及萘酐与适当的胺反应形成酰亚胺衍生物。随后通过与苹果酸反应形成苹果酸盐。 具体的反应条件,如温度、溶剂和催化剂,经过优化以确保最终产物的高产率和纯度 .

工业生产方法: 阿莫法定L-苹果酸盐的工业生产通常涉及使用间歇式或连续流反应器进行大规模合成。 该工艺旨在具有成本效益和可扩展性,并具有严格的质量控制措施,以确保最终产品的均一性和安全性 .

化学反应分析

反应类型: 阿莫法定L-苹果酸盐经历各种化学反应,包括:

常见试剂和条件:

主要形成的产物: 从这些反应中形成的主要产物包括阿莫法定的各种氧化、还原和取代衍生物,每种都具有独特的化学和生物学特性 .

科学研究应用

阿莫法定L-苹果酸盐具有广泛的科学研究应用,包括:

作用机制

阿莫法定L-苹果酸盐通过嵌入DNA和抑制拓扑异构酶II发挥其作用。这导致DNA双链断裂的形成,抑制DNA复制并诱导凋亡。 该化合物独特之处在于它不是MDR蛋白的底物,使其即使在耐药癌细胞中也能保持其细胞毒性活性 .

类似化合物:

  • 柔红霉素
  • 依托泊苷
  • 米托蒽醌

比较: 阿莫法定L-苹果酸盐在几个关键方面不同于这些化合物:

相似化合物的比较

  • Daunorubicin
  • Etoposide
  • Mitoxantrone

Comparison: Amonafide L-malate differs from these compounds in several key aspects:

生物活性

Amonafide L-malate, also known as AS1413, is a novel compound with significant biological activity, particularly in the treatment of secondary acute myeloid leukemia (S-AML). It is classified as a DNA intercalator and an ATP-independent inhibitor of topoisomerase II, which allows it to maintain its efficacy even in the presence of multidrug resistance (MDR) mechanisms commonly found in cancer cells.

This compound operates primarily through two mechanisms:

  • DNA Intercalation : By inserting itself between DNA base pairs, amonafide disrupts the normal function of DNA, leading to cell cycle arrest and apoptosis in cancer cells.
  • Topoisomerase II Inhibition : Amonafide inhibits topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition results in the accumulation of DNA breaks, further contributing to its cytotoxic effects .

Efficacy in Clinical Trials

This compound has been extensively studied in clinical trials, particularly for its effectiveness against S-AML. Key findings include:

  • Phase I Trials : In trials involving 43 patients with relapsed or refractory AML, complete remission (CR) was achieved in 10 out of 26 patients when combined with cytarabine. Notably, responses were observed in 9 out of 20 patients specifically with secondary AML .
  • Phase II Trials : A study showed that this compound combined with cytarabine produced a CR rate of 45% in S-AML patients. These results are particularly promising given the poor prognosis typically associated with this population .

Resistance Mechanisms

One of the significant advantages of this compound is its ability to bypass common MDR mechanisms. Research indicates that it is a poor substrate for several MDR-associated drug efflux proteins, including P-glycoprotein (Pgp), multidrug resistance protein-1 (MRP-1), and breast cancer resistance protein (BCRP). This characteristic distinguishes it from traditional topoisomerase II inhibitors like doxorubicin and etoposide, which often fail due to resistance mechanisms .

Comparative Efficacy Table

DrugCR Rate (%)MDR Substrate Status
This compound45Poor substrate
DoxorubicinVariableGood substrate
EtoposideVariableGood substrate
DaunorubicinVariableGood substrate

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Case Study 1 : A patient with therapy-related AML achieved CR after treatment with this compound combined with cytarabine, demonstrating significant improvement in overall survival compared to previous therapies.
  • Case Study 2 : In a cohort study involving older patients, this compound was found to be equally effective as in younger patients, suggesting its broad applicability across age groups .

Safety Profile

The safety profile of this compound has been deemed acceptable across various studies. Common side effects include hematological toxicities such as neutropenia and thrombocytopenia, which are typical for chemotherapeutic agents but manageable within clinical settings .

常见问题

Basic Research Questions

Q. What experimental methods are recommended to assess the DNA-binding mechanism of Amonafide L-malate?

Fluorescence quenching assays (e.g., ethidium bromide displacement) and electrophoretic mobility shift assays (EMSA) are standard for evaluating intercalation. For quantitative analysis, use UV-Vis titration to calculate binding constants (e.g., Ka). Circular dichroism spectroscopy can confirm conformational changes in DNA upon binding .

Q. How is the inhibition of topoisomerase II by this compound validated in vitro?

Employ a plasmid relaxation assay: incubate supercoiled DNA with topoisomerase II and the drug. Resolve reaction products via agarose gel electrophoresis. Quantify the ratio of relaxed vs. supercoiled DNA using densitometry. Compare results to positive controls (e.g., etoposide) .

Q. What cell-based assays are suitable for preliminary toxicity profiling of this compound?

Use the MTT or resazurin assay to measure cytotoxicity in cancer cell lines (e.g., HL-60 leukemia cells). Pair with flow cytometry to distinguish apoptosis (Annexin V/PI staining) from necrosis. Include normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can researchers reconcile contradictory clinical trial data on this compound’s efficacy in AML?

Retrospectively analyze tumor genomics from archived patient samples (e.g., via whole-exome sequencing or RNA-seq). Stratify responders vs. non-responders to identify predictive biomarkers (e.g., TP53 mutations). Validate findings using PDX models transfected with candidate genetic variants .

Q. What strategies optimize experimental design for studying metabolic interactions of this compound in the TCA cycle?

Use <sup>13</sup>C-labeled glucose tracing coupled with LC-MS to track isotopic enrichment in TCA intermediates (e.g., citrate, malate). Combine with Seahorse assays to measure real-time oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) in treated cells .

Q. How can bioluminescent assays (e.g., Malate-Glo™) be adapted to monitor this compound’s impact on mitochondrial malate levels?

Lyse treated cells and deproteinize samples using perchloric acid. Normalize malate concentrations to total protein (Bradford assay). Run the Malate-Glo™ assay in 384-well plates, correlating luminescence with malate levels. Validate via ion chromatography or enzymatic kits (e.g., NADH-coupled reactions) .

Q. What statistical approaches address variability in preclinical vs. clinical pharmacokinetic data for this compound?

Apply population pharmacokinetic modeling (e.g., NONMEM) to account for interspecies differences. Incorporate covariates like plasma protein binding and hepatic clearance rates. Use bootstrap resampling to assess parameter robustness .

Q. Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., in vitro vs. in vivo activity), perform dose-response curve alignment across models and validate using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
  • Genomic Data Integration : Use tools like GATK for variant calling and Ingenuity Pathway Analysis (IPA) to map mutations to drug-response pathways. Cross-reference with public databases (e.g., TCGA) .
  • Metabolomic Workflows : For TCA cycle studies, ensure sample quenching (liquid nitrogen) to arrest metabolism. Normalize data to cell count or mitochondrial DNA content .

属性

CAS 编号

618863-54-0

分子式

C20H23N3O7

分子量

417.4 g/mol

IUPAC 名称

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;(2S)-2-hydroxybutanedioic acid

InChI

InChI=1S/C16H17N3O2.C4H6O5/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21;5-2(4(8)9)1-3(6)7/h3-5,8-9H,6-7,17H2,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1

InChI 键

JNZBHHQBPHSOMU-WNQIDUERSA-N

SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

手性 SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C([C@@H](C(=O)O)O)C(=O)O

规范 SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N.C(C(C(=O)O)O)C(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Amonafide L-malate;  AS1413;  AS 1413;  AS-1413;  XLS001;  XLS 001;  XLS-001;  Xanafide.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
Amonafide L-malate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
Amonafide L-malate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
Amonafide L-malate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
Amonafide L-malate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
Amonafide L-malate
tert-butyl N-[2-[2-[2-[2-[[(1S)-1-[(2R,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-2-oxo-ethoxy]ethoxy]ethoxy]ethyl]carbamate
Amonafide L-malate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。